1β-Hydroxydeoxycholic Acid-d5 1β-Hydroxydeoxycholic Acid-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204372
InChI:
SMILES:
Molecular Formula: C₂₄H₃₅D₅O₅
Molecular Weight: 413.6

1β-Hydroxydeoxycholic Acid-d5

CAS No.:

Cat. No.: VC0204372

Molecular Formula: C₂₄H₃₅D₅O₅

Molecular Weight: 413.6

* For research use only. Not for human or veterinary use.

1β-Hydroxydeoxycholic Acid-d5 -

Specification

Molecular Formula C₂₄H₃₅D₅O₅
Molecular Weight 413.6

Introduction

Chemical Identity and Structure

1β-Hydroxydeoxycholic Acid-d5 is a deuterated analog of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a secondary bile acid metabolite. The parent compound, 1β-OH-DCA, is formed through CYP3A-mediated hydroxylation of deoxycholic acid (DCA) at the 1β position . The deuterated version contains five deuterium atoms strategically positioned to provide mass spectrometric differentiation while maintaining chemical behavior nearly identical to the non-deuterated compound. Deuterium is a stable isotope of hydrogen with an additional neutron, providing a mass difference that can be detected by mass spectrometry without significantly altering the compound's chemical properties.

Analytical Applications

1β-Hydroxydeoxycholic Acid-d5 serves primarily as an internal standard in quantitative bioanalytical methods, particularly those focusing on bile acid metabolism and CYP3A activity assessment.

Mass Spectrometric Analysis

Mass spectrometric analysis of 1β-OH-DCA and related compounds typically utilizes multiple reaction monitoring (MRM) for detection and quantification. Based on analytical parameters used for similar compounds, 1β-Hydroxydeoxycholic Acid-d5 would likely have an MRM transition approximately 5 m/z units higher than the non-deuterated compound. For context, the search results indicate that 1β-OH-DCA has an MRM transition of 407.2 → 407.2, while a deuterated analog of DCA (DCA-D4) shows a transition of 395.2 → 395.2 . Similarly, 1β-OH-DCA-D4 has an MRM transition of 411.3 → 411.3 . By extension, 1β-Hydroxydeoxycholic Acid-d5 would likely have an MRM transition approximately 1 m/z unit higher than 1β-OH-DCA-D4.

Method Development and Validation

The development of sensitive analytical methods for quantifying 1β-OH-DCA in biological matrices represents a significant advancement in biomarker research. A research team has successfully developed a liquid chromatography-tandem mass spectrometry method for the simultaneous quantitation of 1β-OH-DCA and its glycine and taurine conjugates in human plasma with a lower limit of quantitation of 50 pg/ml . This method enables the quantitation of basal levels and further reduction of these compounds. In such methodologies, deuterated standards like 1β-Hydroxydeoxycholic Acid-d5 would play a crucial role in ensuring accurate quantification by compensating for matrix effects and variations in extraction efficiency.

Table 2.1: Typical Mass Spectrometric Parameters for Bile Acid Analysis

CompoundMRM TransitionCollision Energy (V)Declustering Potential (V)Cell Exit Potential (V)
DCA391.2 → 391.2-20-160-17
DCA-D4395.2 → 395.2-20-160-17
1β-OH-DCA407.2 → 407.2-18-200-29
1β-OH-DCA-D4411.3 → 411.3-18-200-29
1β-OH-DCA-D5*412.3 → 412.3*-18*-200*-29*

*Parameters for 1β-OH-DCA-D5 are extrapolated based on similar compounds and may vary in actual analytical methods.

Biological Significance of the Parent Compound

Understanding the biological significance of the non-deuterated parent compound provides context for the analytical applications of 1β-Hydroxydeoxycholic Acid-d5.

Metabolic Pathway

1β-OH-DCA is formed through the hydroxylation of deoxycholic acid (DCA), a secondary bile acid, at the 1β position. This metabolic transformation is primarily mediated by CYP3A4 and CYP3A7 enzymes, with minimal contribution from CYP3A5 . The specificity of this metabolic pathway makes 1β-OH-DCA a potential biomarker for CYP3A activity. DCA and 1β-OH-DCA can be further conjugated to glycine, taurine, glucuronic acid, and sulfate in human hepatocytes, with the glycine conjugate appearing as the major metabolite .

Research Findings on 1β-OH-DCA as a CYP3A Biomarker

Significant research has been conducted on the non-deuterated 1β-OH-DCA, providing insights into its utility as a biomarker and highlighting the importance of deuterated standards like 1β-Hydroxydeoxycholic Acid-d5 in analytical methods.

Plasma Concentration Studies

Research has demonstrated that rifampin induction results in a notable increase of 1β-OH-DCA and its conjugates in plasma. Specifically, 6.8-fold increases in area under the curve from the time of dosing to the last measurable concentration (AUC LST), 7.8-fold increases in area under the curve from the time of dosing to 24 hours (AUC 24h), 8.3-fold increases in Cmax, and 10.3-fold increases in mean concentrations for total 1β-OH-DCA (total of all three forms) were observed . Conversely, inhibition with itraconazole resulted in significant reductions of these biomarkers, with 84%, 85%, 82%, and 81% reductions in AUC LST, AUC 24h, Cmax, and mean concentrations for total 1β-OH-DCA, respectively .

Urinary Metabolic Ratio Studies

Table 4.1: Effect of CYP3A Modulation on 1β-OH-DCA/DCA UMR and Related Parameters

ParameterBaselineInhibitionInhibition RatioInductionInduction Ratio
UMR 1β-OH-DCA/DCA0.25 (0.13–0.45)0.19 (0.09–0.41)0.78 (0.52–1.2)2.8 (1.3–6.0)11.4** (6.3–20.7)
Urinary DCA excretion (μg/8 h)63.3 (27.6–145.1)50.2 (22.7–110.8)0.79 (0.40–1.6)22.1 (9.2–52.8)0.35* (0.13–0.92)
Urinary 1β-OH-DCA excretion (μg/8 h)15.5 (5.8–41.3)9.6 (4.1–22.5)0.62 (0.26–1.5)61.8 (30.9–123.3)4.0* (1.4–11.0)

Data presented as geometric means with 95% confidence intervals. *p < 0.05; **p < 0.01 .

Analytical Methodology for 1β-OH-DCA Quantification

The development of sensitive and specific analytical methods for 1β-OH-DCA quantification underscores the importance of deuterated internal standards like 1β-Hydroxydeoxycholic Acid-d5.

Sample Preparation and Analysis

For urine samples, analytical methods for determining the 1β-OH-DCA/DCA ratio typically involve sample clean-up procedures followed by LC-MS/MS analysis. The mass spectrometric parameters used for the detection of 1β-OH-DCA include an MRM transition of 407.2 → 407.2, with a collision energy of -18 V, declustering potential of -200 V, and cell exit potential of -29 V . The deuterated analog 1β-OH-DCA-D4 used as an internal standard has an MRM transition of 411.3 → 411.3 with similar voltage settings .

Applications in Drug Development and Clinical Research

The applications of 1β-OH-DCA and its deuterated analogs extend to various aspects of drug development and clinical research.

Drug-Drug Interaction Assessment

The assessment of CYP3A-mediated drug-drug interactions represents a significant application for 1β-OH-DCA and, by extension, its deuterated standard 1β-Hydroxydeoxycholic Acid-d5. Preliminary data suggest that total 1β-OH-DCA in plasma has the potential to serve as a biomarker for CYP3A DDI assessment in early clinical development, potentially offering advantages over traditional biomarkers like 4β-HC . The use of 1β-OH-DCA plasma exposure as a biomarker for CYP3A activity provides the additional benefit of allowing pharmacokinetic and biomarker assessment using the same matrix .

CYP3A Phenotyping

The 1β-OH-DCA/DCA urinary metabolic ratio shows promise as a metric for CYP3A phenotyping. Research has demonstrated significant correlations between this ratio and established CYP3A metrics like oral midazolam clearance . The ratio also shows sensitivity to CYP3A induction, with substantial increases observed following administration of rifampicin . While the response to short-term CYP3A inhibition was less pronounced, further studies with longer durations of inhibitor administration may clarify the utility of this metric in assessing CYP3A inhibition .

Advantages and Limitations

The use of 1β-Hydroxydeoxycholic Acid-d5 as an internal standard for 1β-OH-DCA quantification offers several advantages while also facing certain limitations.

Analytical Advantages

Deuterated internal standards like 1β-Hydroxydeoxycholic Acid-d5 provide significant advantages in mass spectrometric analysis. They compensate for matrix effects, extraction variability, and ionization suppression or enhancement, leading to more accurate and precise quantification. The deuterated analog's chemical behavior closely mirrors that of the analyte while maintaining a distinguishable mass, making it ideal for internal standardization.

Limitations and Challenges

Despite its advantages, there are potential limitations to consider. The short-term administration of CYP3A inhibitors resulted in a non-significant decrease in the 1β-OH-DCA/DCA ratio, suggesting potential limitations in assessing acute CYP3A inhibition . The researchers noted that additional studies, particularly those involving CYP3A inhibition for a longer period and with larger sample sizes, are needed to fully establish the 1β-OH-DCA/DCA metric as a suitable CYP3A biomarker .

Future Research Directions

The emerging role of 1β-OH-DCA as a CYP3A biomarker suggests several directions for future research involving 1β-Hydroxydeoxycholic Acid-d5.

Method Refinement

Further refinement of analytical methods using 1β-Hydroxydeoxycholic Acid-d5 as an internal standard could improve sensitivity, specificity, and reproducibility of 1β-OH-DCA quantification. This could involve optimization of extraction procedures, chromatographic separation, and mass spectrometric detection parameters.

Clinical Validation

Larger clinical studies are needed to fully validate the utility of 1β-OH-DCA as a CYP3A biomarker across diverse populations and clinical scenarios. Such studies would benefit from the use of deuterated standards like 1β-Hydroxydeoxycholic Acid-d5 to ensure accurate and reliable quantification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator